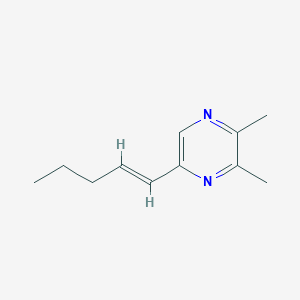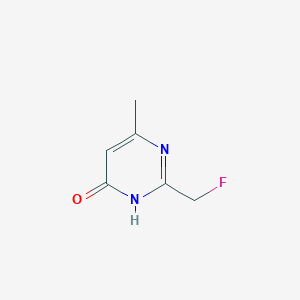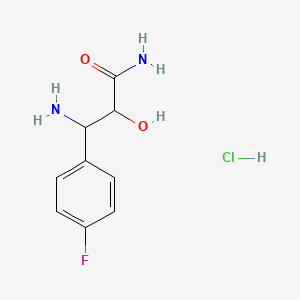
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride typically involves the reaction of 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The reaction conditions generally include:
Reagents: 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid, thionyl chloride
Solvent: Dichloromethane (DCM) or chloroform
Temperature: Reflux (approximately 60-80°C)
Duration: Several hours until the reaction is complete
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for proteomics research.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful for modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nucleophiles it reacts with.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride can be compared with other acyl chlorides such as:
Benzoyl chloride: Similar in reactivity but lacks the cyclopentane ring and methoxy group.
4-Methoxybenzoyl chloride: Similar in reactivity but lacks the cyclopentane ring.
Cyclopentanecarbonyl chloride: Similar in reactivity but lacks the methoxyphenyl group.
The uniqueness of this compound lies in its specific structure, which combines a cyclopentane ring with a methoxyphenyl group, providing distinct reactivity and applications in research.
Propiedades
Fórmula molecular |
C13H15ClO2 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)cyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C13H15ClO2/c1-16-11-6-4-10(5-7-11)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
SJHUSIGZXTXFCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)

![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)
![6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13093082.png)

![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)



![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)


![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
